2-Methoxy-5-[(4-methylidenecyclohexyl)sulfamoyl]benzamide
CAS No.: 2097898-64-9
Cat. No.: VC4181385
Molecular Formula: C15H20N2O4S
Molecular Weight: 324.4
* For research use only. Not for human or veterinary use.
![2-Methoxy-5-[(4-methylidenecyclohexyl)sulfamoyl]benzamide - 2097898-64-9](/images/structure/VC4181385.png)
Specification
CAS No. | 2097898-64-9 |
---|---|
Molecular Formula | C15H20N2O4S |
Molecular Weight | 324.4 |
IUPAC Name | 2-methoxy-5-[(4-methylidenecyclohexyl)sulfamoyl]benzamide |
Standard InChI | InChI=1S/C15H20N2O4S/c1-10-3-5-11(6-4-10)17-22(19,20)12-7-8-14(21-2)13(9-12)15(16)18/h7-9,11,17H,1,3-6H2,2H3,(H2,16,18) |
Standard InChI Key | SFZJJPUQMRNJON-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)S(=O)(=O)NC2CCC(=C)CC2)C(=O)N |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s IUPAC name, 2-methoxy-5-[(4-methylidenecyclohexyl)sulfamoyl]benzamide, reflects its modular structure:
-
Benzamide backbone: A benzene ring substituted with a methoxy group (–OCH₃) at position 2 and a sulfamoyl group (–SO₂NH–) at position 5.
-
4-Methylidenecyclohexyl group: A cyclohexane ring with a methylidene (=CH₂) substituent at position 4, linked via the sulfamoyl nitrogen .
Key Molecular Data:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₂₀N₂O₄S | PubChem |
Molecular Weight | 324.4 g/mol | PubChem |
Canonical SMILES | COC1=C(C=C(C=C1)S(=O)(=O)NC2CCC(=C)CC2)C(=O)N | PubChem |
The presence of polar functional groups (sulfamoyl, benzamide) suggests moderate solubility in polar aprotic solvents, while the cyclohexyl moiety may enhance lipid permeability .
Synthesis and Production
Synthetic Pathways
While no direct synthesis protocol for 2-methoxy-5-[(4-methylidenecyclohexyl)sulfamoyl]benzamide is documented, analogous compounds provide a framework for its preparation. A patent detailing the synthesis of methyl 2-methoxy-5-sulfamoylbenzoate (CN105439915A) offers a relevant model :
Key Steps (Adapted from CN105439915A ):
-
Nucleophilic Substitution: Reacting 2-methoxy-5-chlorobenzoic acid methyl ester with sodium amino sulfinate in tetrahydrofuran (THF) at 45–60°C for 10–14 hours.
-
Catalysis: Cuprous bromide (CuBr) facilitates the substitution of chloride with the sulfamoyl group.
-
Purification: Activated carbon decolorization followed by reduced-pressure concentration yields the product.
For the target compound, this route could be modified by substituting the methyl ester with a cyclohexylamine derivative to introduce the 4-methylidenecyclohexyl group.
Optimized Reaction Conditions:
Parameter | Value |
---|---|
Temperature | 50–60°C |
Catalyst | CuBr (5–10 mol%) |
Solvent | Tetrahydrofuran (THF) |
Yield | 94–95% (analogous compound) |
Biological Activity and Research Findings
Anticancer Activity:
-
EGFR/VEGFR-2 Inhibition: Analogous compounds demonstrate inhibitory effects on epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), critical targets in oncology .
-
Apoptosis Induction: Preclinical models show sulfamoyl benzamides induce G1-phase cell cycle arrest and caspase-mediated apoptosis in cancer cell lines .
Anti-inflammatory Effects:
-
Cytokine Modulation: Sulfamoyl derivatives reduce pro-inflammatory cytokines (e.g., TNF-α, IL-6) in vitro, suggesting potential applications in autoimmune diseases .
Pharmacokinetic Considerations
Absorption and Distribution
The compound’s logP (estimated 2.1–2.5) indicates moderate lipophilicity, favoring passive diffusion across biological membranes . The sulfamoyl group may enhance solubility in physiological fluids, while the cyclohexyl moiety could prolong half-life via reduced metabolic clearance.
Metabolism and Excretion
-
Hepatic Metabolism: Expected to undergo cytochrome P450-mediated oxidation, particularly at the methoxy and methylidene groups.
-
Renal Excretion: Polar metabolites likely excreted via urine, as observed with similar benzamide derivatives .
Comparative Analysis with Structural Analogs
The 4-methylidenecyclohexyl group in the target compound may enhance target binding affinity due to increased hydrophobic interactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume